

Potential applications of 3-Bromoquinolin-6-amine in medicinal chemistry

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Compound of Interest

Compound Name: 3-Bromoquinolin-6-amine

Cat. No.: B1276300

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3-Bromoquinolin-6-amine: A Versatile Scaffold in Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

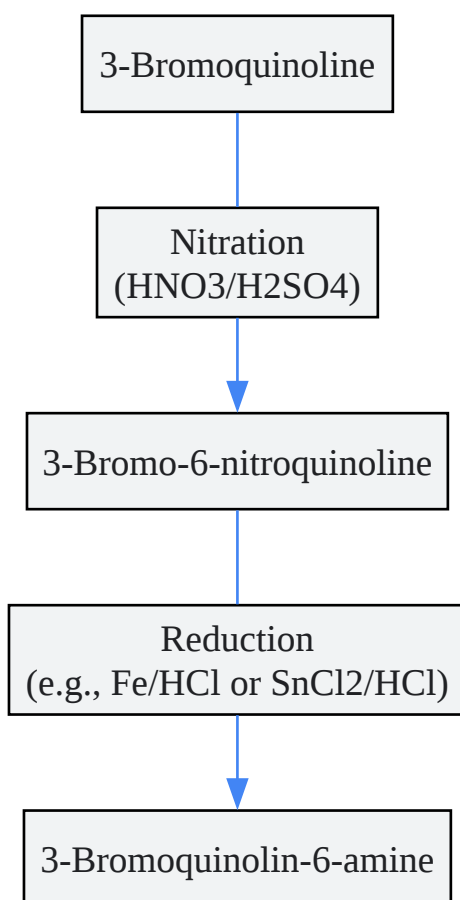
The quinoline nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Its versatile structure allows for functionalization at various positions, enabling the modulation of pharmacological properties. **3-Bromoquinolin-6-amine**, a halogenated aminoquinoline, represents a key building block for the synthesis of a diverse array of compounds with significant therapeutic potential. The presence of a bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, while the amino group at the 6-position can be derivatized to explore structure-activity relationships (SAR). This technical guide provides a comprehensive overview of the synthesis, potential applications, and relevant experimental protocols associated with **3-Bromoquinolin-6-amine**, with a focus on its applications in oncology and neurodegenerative diseases.

Synthesis of 3-Bromoquinolin-6-amine and Its Derivatives

While a specific, detailed experimental protocol for the synthesis of **3-Bromoquinolin-6-amine** is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous quinoline derivatives. A common strategy involves the reduction of a corresponding nitroquinoline precursor.

Proposed Synthesis of 3-Bromoquinolin-6-amine

A likely two-step synthesis would begin with the nitration of 3-bromoquinoline to form 3-bromo-6-nitroquinoline, followed by the reduction of the nitro group to an amine.



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Caption: Proposed two-step synthesis of **3-Bromoquinolin-6-amine**.

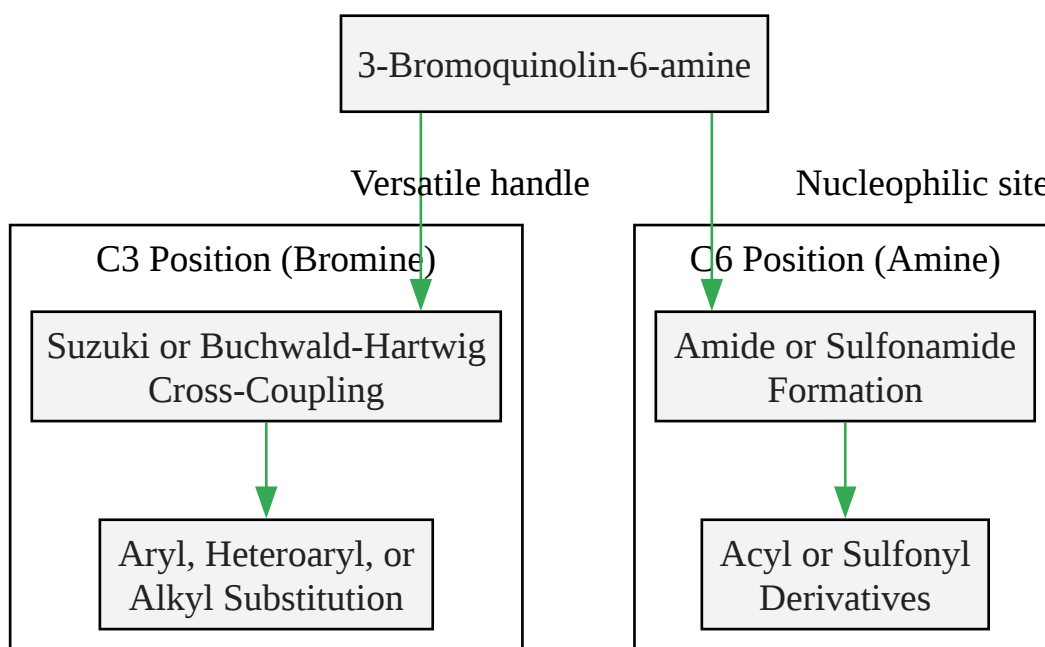
Experimental Protocol: Reduction of a Nitroquinoline Precursor

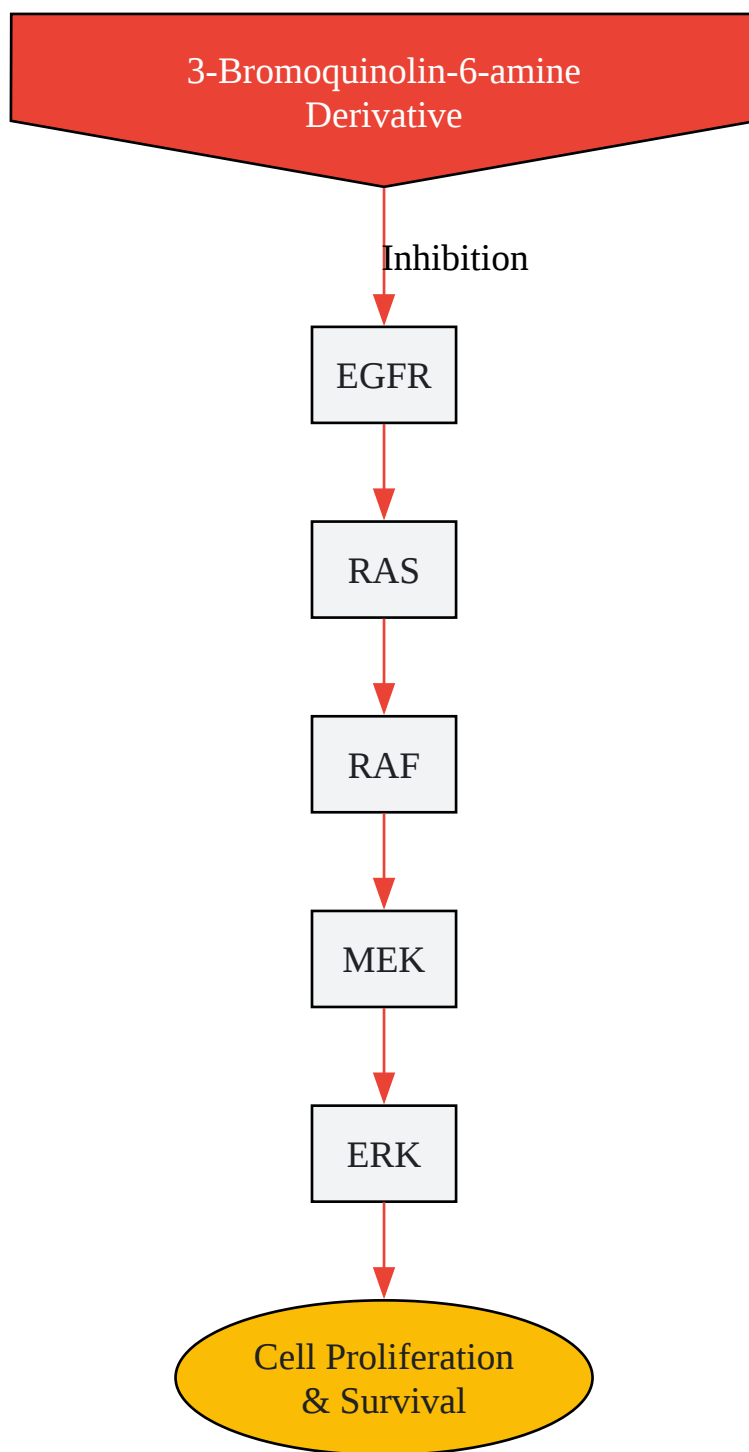
This protocol is adapted from a general procedure for the reduction of nitroquinolines and would be applicable to the synthesis of **3-Bromoquinolin-6-amine** from 3-bromo-6-nitroquinoline.

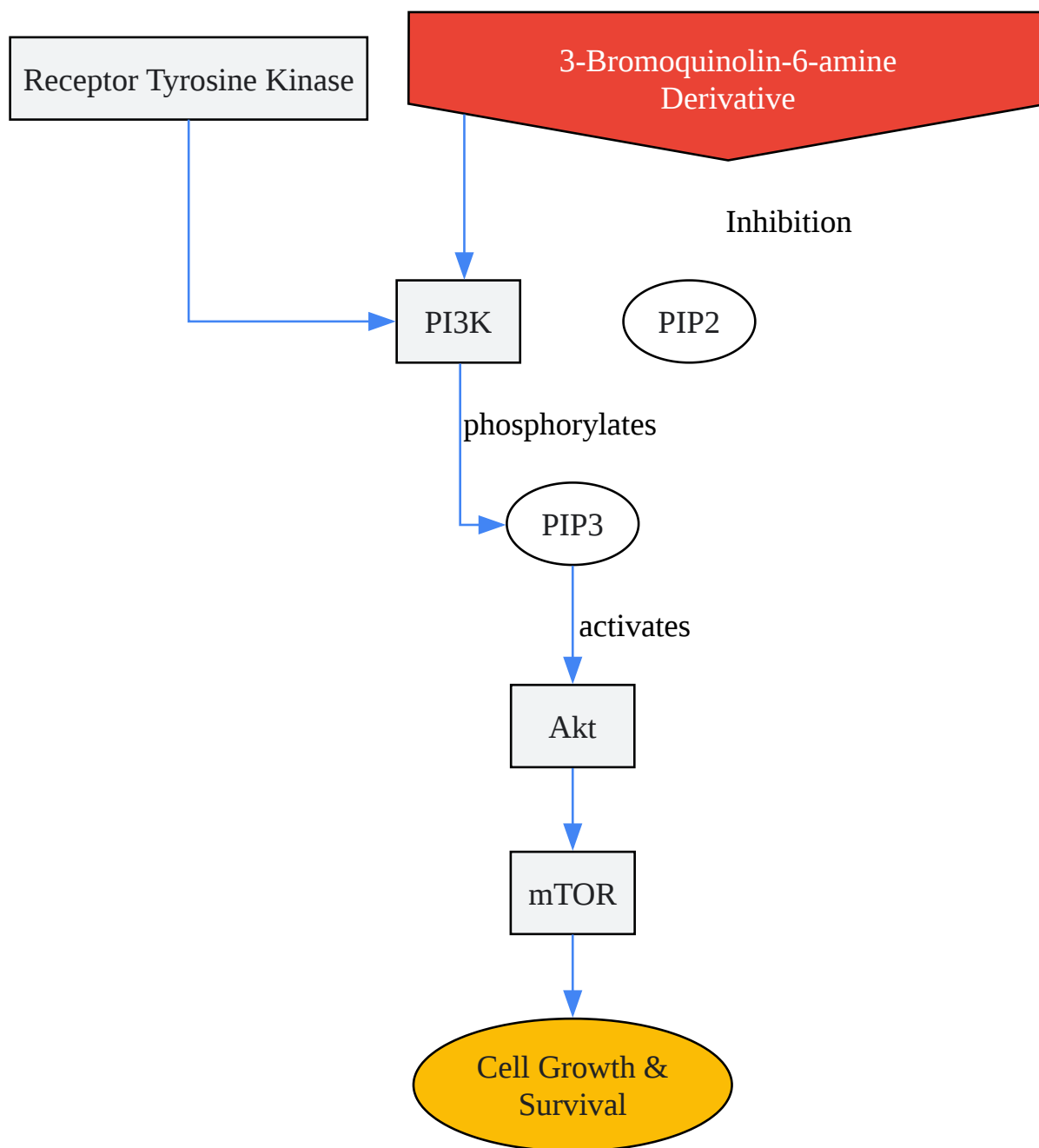
- **Reaction Setup:** In a round-bottom flask, suspend 3-bromo-6-nitroquinoline (1.0 eq.) in a mixture of ethanol and water.
- **Reagent Addition:** To the stirred suspension, add iron powder (Fe, ~3.0 eq.) and a catalytic amount of concentrated hydrochloric acid (HCl).
- **Reaction Conditions:** Heat the mixture to reflux with vigorous stirring for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature and filter it through celite to remove the iron salts.
- **Neutralization and Extraction:** Neutralize the filtrate with a sodium hydroxide (NaOH) solution to precipitate the crude amine. Extract the product with an organic solvent (e.g., ethyl acetate).
- **Purification:** Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude **3-Bromoquinolin-6-amine** by column chromatography or recrystallization.

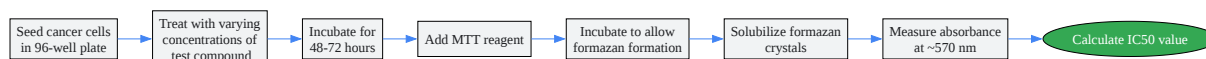
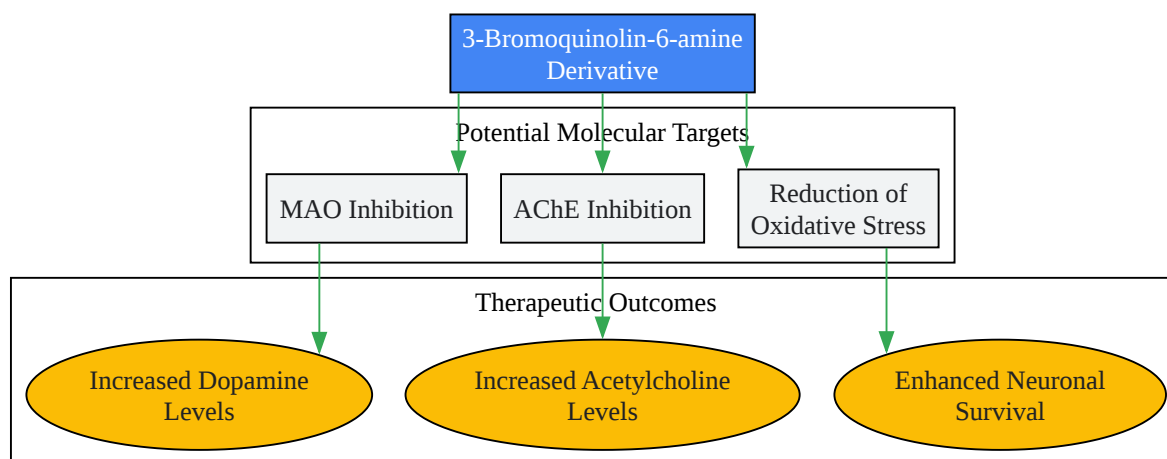
Derivatization of 3-Bromoquinolin-6-amine

The bromine atom at the C3 position and the amino group at the C6 position serve as versatile handles for further functionalization, allowing for the creation of diverse chemical libraries.









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